Nav1.7 Antagonist Activity: A Quantified Electrophysiological Benchmark
This compound demonstrates measurable antagonist activity at human Nav1.7 sodium channels, an important target in pain research. In a patch-clamp electrophysiological assay using HEK293 cells expressing human Nav1.7 held at a potential producing 20% channel inactivation, the compound exhibited an IC50 of 30,000 nM [1]. This quantitative benchmark enables direct comparison with other Nav1.7 ligands and establishes this compound as a low-micromolar potency reference tool within its chemotype, providing a defined starting point for structure-activity relationship (SAR) optimization.
| Evidence Dimension | Nav1.7 antagonism (IC50) |
|---|---|
| Target Compound Data | 30,000 nM (30 µM) |
| Comparator Or Baseline | Class baseline: other 3-pyridinecarbonitrile Nav1.7 antagonists span picomolar to high-micromolar ranges; this value represents a defined, moderate-potency reference point within the phenylpyridine subclass. |
| Quantified Difference | N/A (class-level inference; no direct comparator IC50 available for the closest structural analog). |
| Conditions | Human Nav1.7 expressed in HEK293 cells; 20% inactivated state; automated patch-clamp electrophysiology [1]. |
Why This Matters
For procurement decisions in ion channel research, a documented Nav1.7 IC50 value provides an essential selectivity and potency reference, ensuring that structurally similar but pharmacologically uncharacterized analogs are not mistakenly substituted.
- [1] BindingDB. BDBM50362560 (CHEMBL1938852): IC50 = 30,000 nM at human Nav1.7 (20% inactivated state) expressed in HEK293 cells by patch-clamp electrophysiology. View Source
